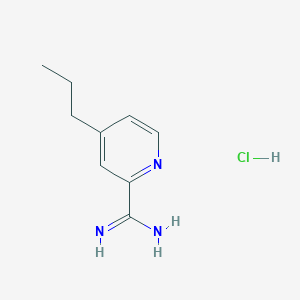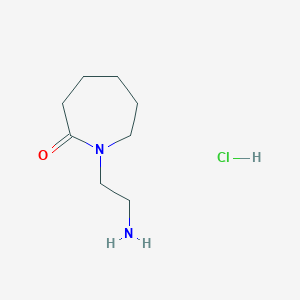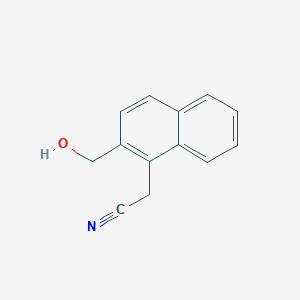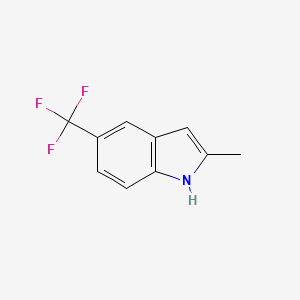
2-methyl-5-(trifluoromethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(trifluoromethyl)-1H-indole: is a heterocyclic compound that features an indole core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. Indole derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(trifluoromethyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-5-(trifluoromethyl)aniline with a suitable cyclizing agent can yield the desired indole derivative. The reaction conditions typically include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
化学反应分析
Types of Reactions
2-Methyl-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The indole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce various substituted indole derivatives .
科学研究应用
2-Methyl-5-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 2-methyl-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- 2-Methyl-5-(trifluoromethyl)aniline
- 2-Methyl-5-(trifluoromethyl)pyrazine
Uniqueness
Compared to similar compounds, 2-methyl-5-(trifluoromethyl)-1H-indole stands out due to its unique indole structure, which imparts distinct biological and chemical properties. The presence of both a methyl and a trifluoromethyl group enhances its reactivity and potential for diverse applications .
属性
分子式 |
C10H8F3N |
|---|---|
分子量 |
199.17 g/mol |
IUPAC 名称 |
2-methyl-5-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3N/c1-6-4-7-5-8(10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3 |
InChI 键 |
MTUSRFDITXAKJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11901762.png)
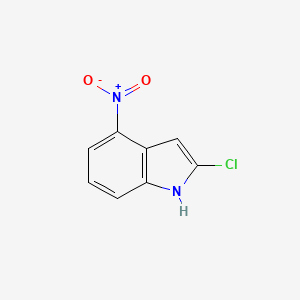

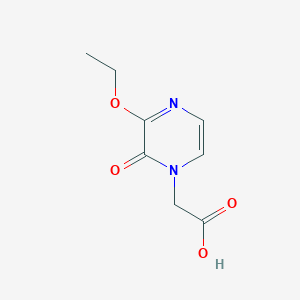
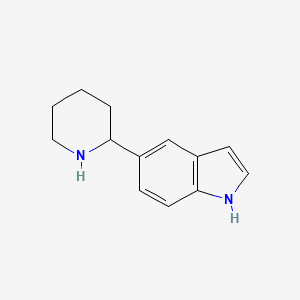

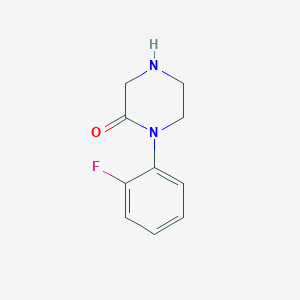
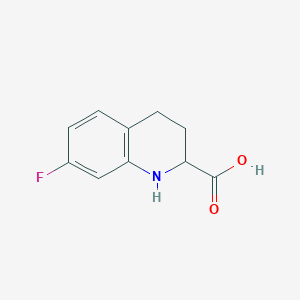
![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)

![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
